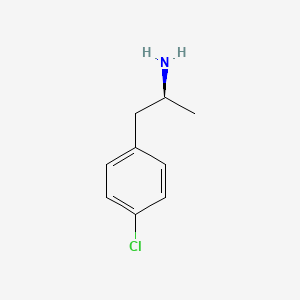

(2S)-1-(4-chlorophenyl)propan-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-(4-chlorophenyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5,7H,6,11H2,1H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWPITPSIWMXDPE-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405-46-9 | |

| Record name | p-Chloroamphetamine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000405469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-CHLOROAMPHETAMINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WQL87GA7P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Chiral Amines in Modern Organic Synthesis and Advanced Materials Science

Chiral amines are fundamental building blocks in the development of high-value molecules. nih.gov Their significance stems from their widespread presence in natural products and synthetic compounds, particularly in the pharmaceutical sector, where it is estimated that 40-45% of small-molecule drugs feature a chiral amine scaffold. openaccessgovernment.orgacs.orgresearchgate.net The specific three-dimensional arrangement, or stereochemistry, of the amine is often crucial for its biological activity. openaccessgovernment.org One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects, a fact tragically highlighted by the case of thalidomide. openaccessgovernment.org This necessity for enantiomeric purity drives the demand for stereoselective synthetic methods. researchgate.net

In modern organic synthesis, chiral amines are not only target molecules but also essential tools. They are widely employed as chiral auxiliaries, chiral bases in enantioselective reactions, and as ligands for metal catalysts that facilitate asymmetric transformations. sigmaaldrich.comresearchgate.net Their ability to form enamine or imine intermediates with carbonyl groups is a cornerstone of organocatalysis, enabling a range of important reactions like Aldol, Mannich, and Michael additions with high stereocontrol. alfachemic.com

The influence of chiral amines extends into advanced materials science, where chirality at the molecular level can dictate the macroscopic properties of a material. chiralpedia.com Chiral amines are incorporated into polymers and liquid crystals to create materials with unique optical properties, such as the ability to interact with circularly polarized light. chiralpedia.com These properties are essential for applications in advanced display technologies and optical communication systems. chiralpedia.com Furthermore, chiral materials are being investigated for their use in electronics, photonics, enantioselective catalysis, and biomedical applications like drug delivery and tissue engineering. chiralpedia.com

Importance of the 1 Arylpropan 2 Amine Scaffold in Contemporary Chemical Research

The 1-arylpropan-2-amine framework, to which (2S)-1-(4-chlorophenyl)propan-2-amine belongs, is a particularly important structural motif in medicinal chemistry. researchgate.net Compounds built on this scaffold are recognized for their powerful and diverse effects on the central nervous system, earning them the designation of "privileged motifs". researchgate.net This class of compounds is also known more broadly as the amphetamine family, which includes substances used therapeutically to treat conditions like attention-deficit hyperactivity disorder (ADHD) and narcolepsy. researchgate.net

The significant biological activity of this scaffold necessitates extensive research into its synthesis and derivatization. The development of efficient and highly selective methods to produce optically active 1-arylpropan-2-amines is a key objective for synthetic chemists. researchgate.net Research in this area often focuses on chemoenzymatic approaches, which combine the robust reactivity of chemical catalysts with the exceptional selectivity of biocatalysts. researchgate.net For instance, sequential processes involving metal-catalyzed oxidation followed by enzyme-catalyzed biotransamination have been developed to convert simple starting materials into valuable, enantiomerically pure 1-arylpropan-2-amines. researchgate.netrsc.org The ongoing investigation into compounds like this compound is driven by the potential to discover novel therapeutic agents with improved efficacy and specificity.

Current Challenges and Opportunities in the Academic Investigation of Stereoselective Systems

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis represents the most elegant and efficient strategy for producing enantiomerically pure compounds. acs.org By using a small amount of a chiral catalyst, it is possible to generate large quantities of a desired enantiomer. acs.org This approach avoids the limitations of classical resolution methods and the need for stoichiometric chiral auxiliaries. acs.org The following sections detail various catalytic strategies that have been successfully employed or show significant potential for the synthesis of this compound and related chiral amines.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Prochiral Precursors

Transition metal-catalyzed asymmetric hydrogenation (AH) is a powerful and atom-economical method for creating stereogenic centers. acs.org This approach typically involves the reduction of prochiral precursors like imines, enamines, or enamides using molecular hydrogen in the presence of a chiral transition metal complex. acs.orgrsc.org Iridium, rhodium, and ruthenium are the most commonly used metals, often paired with chiral phosphorus-based ligands. rsc.orgnih.gov

The direct AH of imines is a particularly straightforward route to chiral amines. acs.org For the synthesis of this compound, a suitable precursor would be 1-(4-chlorophenyl)propan-2-imine. The hydrogenation of this substrate using a chiral catalyst can afford the target amine with high enantioselectivity. Iridium complexes with chiral phosphine-oxazoline or f-binaphane ligands have demonstrated excellent performance in the AH of various N-aryl and N-alkyl imines, achieving high enantiomeric excesses (ee). acs.orgnih.gov Similarly, ruthenium catalysts, such as those based on the BINAP ligand, are highly effective, especially in the hydrogenation of N-acylated enamines or enamides, which can be subsequently hydrolyzed to the primary amine. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Ir/(S,S)-f-Binaphane | N-Alkyl α-aryl imines | Chiral N-alkyl amines | Up to 90% | nih.gov |

| Ir/Phosphine-phosphoramidite | Sterically hindered N-aryl imines | Chiral aryl alkylamines | Good to excellent | acs.org |

| Ru/BINAP | N-Acyl enamines | Chiral N-acyl amines | High | rsc.org |

Organocatalytic Strategies for Stereoselective Amine Formation

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.gov This field offers sustainable alternatives to metal-based catalysts. nih.gov For chiral amine synthesis, common organocatalytic strategies include asymmetric reductions, Mannich reactions, and Michael additions. nih.govresearchgate.net

Chiral phosphoric acids (CPAs) are a prominent class of organocatalysts that can activate imines towards nucleophilic attack. dicp.ac.cn In the context of synthesizing this compound, a CPA could catalyze the asymmetric reduction of the corresponding imine using a hydride source like a Hantzsch ester. This method has been successfully applied to a wide range of imines, affording chiral amines with high enantioselectivity. Another strategy involves the use of chiral primary or secondary amine catalysts, such as those derived from cinchona alkaloids, which can activate ketones or aldehydes to form chiral enamines or iminium ions, respectively. nih.gov These intermediates can then react with various nucleophiles to stereoselectively form new C-C or C-N bonds.

Table 2: Organocatalytic Approaches to Chiral Amine Synthesis

| Catalyst Type | Reaction Type | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Chiral Phosphoric Acid (CPA) | Asymmetric Reduction | Aromatic Ketimine | Activation of imine for hydride transfer | dicp.ac.cn |

| Cinchona Alkaloid-Thiourea | Intramolecular oxy-Michael addition | Phenolic ketone | Bifunctional activation | nih.gov |

Photoredox Catalysis for Stereocontrolled C-C Bond Constructions

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild conditions. acs.org When combined with a chiral catalyst, this strategy can achieve high levels of stereocontrol in C-C bond-forming reactions. nih.gov

A dual-catalysis approach is often employed, where a photosensitizer (like a ruthenium or iridium complex) absorbs light and a separate chiral catalyst controls the stereochemical outcome. acs.orgnih.gov For instance, an α-amino radical can be generated from an amine precursor through a photoredox cycle. The subsequent coupling of this radical with a prochiral radical acceptor, orchestrated by a chiral Lewis acid, can lead to the enantioselective formation of a new C-C bond, ultimately yielding a chiral amine. dntb.gov.ua This methodology opens up novel synthetic pathways that are often complementary to traditional two-electron chemistry. While direct application to this compound is still an emerging area, the principles have been established for constructing complex chiral amine structures. dntb.gov.ua

Asymmetric Reductive Amination and Hydroamination Methodologies

Asymmetric reductive amination (ARA) provides a direct and efficient route for converting ketones into chiral amines in a single step. acs.org This transformation involves the in-situ formation of an imine or enamine from a ketone and an amine source (like ammonia), followed by an immediate asymmetric reduction catalyzed by a chiral complex. mdma.ch This approach is highly convergent and avoids the isolation of potentially unstable imine intermediates. acs.org

Iridium and ruthenium catalysts have proven particularly effective for direct ARA. acs.orgkanto.co.jp For example, chiral iridium catalysts combined with an aminoalcohol-based chiral auxiliary can facilitate the reductive amination of ketones to provide optically active amines with high yield and stereoselectivity. kanto.co.jp Ruthenium-catalyzed systems using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydride source have also been developed for the asymmetric synthesis of primary amines from aromatic ketones. mdma.ch

Hydroamination involves the formal addition of an N-H bond across an unsaturated C-C bond. The rhodium-catalyzed asymmetric hydroamination of allenes using benzophenone (B1666685) imine as an ammonia (B1221849) surrogate provides an effective route to α-chiral primary allylic amines with excellent regio- and enantioselectivity. rsc.org

Table 3: Asymmetric Reductive Amination and Hydroamination Examples

| Catalyst/Method | Reaction Type | Substrate Example | Amine Source | Key Advantage | Reference |

|---|---|---|---|---|---|

| Chiral Ir-PSA Catalyst | Asymmetric Reductive Amination | Aromatic Ketones | Chiral Aminoalcohol Auxiliary | High yield and stereoselectivity | kanto.co.jp |

| [((R)-tol-binap)RuCl2] | Hydrogen-Transfer Reductive Amination | Acetophenone | NH4HCO2 / NH3 | Direct synthesis of primary amines | mdma.ch |

| Rh(I)/Josiphos | Hydroamination of Allenes | 1-Phenyl-1,2-propadiene | Benzophenone Imine | High regio- and enantioselectivity | rsc.org |

Allylic Amination and Isomerization Reactions for Chiral Amine Generation

Transition metal-catalyzed asymmetric allylic amination (AAA) is a well-established and versatile method for the synthesis of chiral amines. acs.orgnih.gov This reaction typically involves the substitution of a leaving group on an allylic substrate with a nitrogen nucleophile, catalyzed by a chiral palladium, iridium, rhodium, or molybdenum complex. nih.govorganic-chemistry.org Iridium-catalyzed AAA is particularly noteworthy for its ability to selectively form branched products from linear allylic precursors, such as allylic carbonates or acetates, with high enantioselectivity. nih.govnih.govorganic-chemistry.org This allows for the construction of a stereocenter adjacent to the newly formed C-N bond.

The use of S,S-diphenylsulfilimine as a commercially available ammonia equivalent in iridium-catalyzed AAA provides a robust method for creating chiral primary allylic amines after a simple deprotection step. nih.gov This strategy is applicable to a wide array of aryl- and alkyl-substituted allylic electrophiles. nih.gov Rhodium-catalyzed hydroamination of allenes also serves as a powerful tool for generating α-chiral allylic amines. rsc.org Furthermore, isomerization reactions of allylic amines, catalyzed by chiral transition metal complexes, can be employed to shift the position of the double bond and create a stereocenter, although this is a less common approach for the direct synthesis of the target structure.

Stereoselective Alkyl Additions to Imines

The stereoselective addition of carbon nucleophiles to the C=N bond of imines is one of the most fundamental and reliable methods for synthesizing α-branched chiral amines. wiley-vch.de The electrophilicity of the imine is a crucial factor, and it is often enhanced by placing an electron-withdrawing group on the nitrogen atom (e.g., sulfonyl, phosphinoyl, or acyl groups). wiley-vch.de

This strategy can be executed in two main ways: using a chiral auxiliary on the imine nitrogen to direct the approach of the nucleophile, or using a chiral catalyst to control the stereochemistry of the addition of a nucleophile to a prochiral imine. The addition of organometallic reagents such as Grignard reagents or organolithium compounds to N-sulfinyl imines (Ellman's auxiliary) is a classic example of a substrate-controlled diastereoselective addition. researchgate.net Alternatively, a catalytic asymmetric approach can be employed, where a chiral Lewis acid or a chiral metal complex activates the imine and creates a chiral environment for the nucleophilic attack. digitellinc.com For the synthesis of this compound, this would involve the addition of a methyl nucleophile to a suitable imine derived from 4-chlorophenylacetaldehyde.

Biocatalytic Approaches for Enantiopure Amine Synthesis

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high selectivity, mild reaction conditions, and a reduced environmental footprint compared to traditional chemical methods. Enzymes such as transaminases and amine dehydrogenases are at the forefront of these developments.

Engineered Transaminases (TAs) in Asymmetric Synthesis and Kinetic Resolution

Transaminases (TAs), particularly ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. frontiersin.orggoogle.com This capability makes them ideal for the asymmetric synthesis of chiral amines from prochiral ketones and for the kinetic resolution of racemic amines. mdpi.comnih.gov

In the context of synthesizing this compound, an (S)-selective transaminase would be employed to directly aminate the corresponding prochiral ketone, 1-(4-chlorophenyl)propan-2-one. The reaction equilibrium can be challenging, but strategies such as using an excess of a suitable amino donor (e.g., isopropylamine (B41738) or L-alanine) or removing the ketone byproduct can drive the reaction towards the desired amine product. frontiersin.org

Alternatively, kinetic resolution of racemic 1-(4-chlorophenyl)propan-2-amine can be achieved using an (R)-selective transaminase. rsc.orgrsc.org In this process, the enzyme selectively converts the (R)-enantiomer into the corresponding ketone, leaving the desired (S)-enantiomer unreacted and thus enriched. While the maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%, this method can be highly effective in achieving high enantiomeric excess. mdpi.comrsc.org Research on similar 1-(3',4'-disubstituted phenyl)propan-2-amines has demonstrated the feasibility of this approach, achieving high conversions and excellent enantioselectivity. rsc.orgrsc.org

| Substrate | Transaminase Type | Method | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| 1-(3',4'-dichloro-phenyl)propan-2-one | (R)-selective (ArR-TA) | Asymmetric Synthesis | 89 | >99 (R) | rsc.org |

| rac-1-(3',4'-dichloro-phenyl)propan-2-amine | (R)-selective (AtR-TA) | Kinetic Resolution | >49 | >95 (S) | rsc.org |

| 1-(3'-methoxy-4'-hydroxy-phenyl)propan-2-one | (R)-selective (ArR-TA) | Asymmetric Synthesis | 88 | >99 (R) | rsc.org |

| rac-1-(3'-methoxy-4'-hydroxy-phenyl)propan-2-amine | (R)-selective (AtR-TA) | Kinetic Resolution | >49 | >95 (S) | rsc.org |

Amine Dehydrogenases (AmDHs) for Stereoselective Reductive Amination

Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze the asymmetric reductive amination of ketones to produce chiral amines, utilizing ammonia as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride donor. nih.govrsc.org This direct approach is highly atom-efficient and generates minimal waste. nih.gov

The synthesis of this compound would involve the reductive amination of 1-(4-chlorophenyl)propan-2-one. The reaction requires an efficient cofactor recycling system, often achieved by coupling the AmDH with a second enzyme like formate dehydrogenase (FDH) or glucose dehydrogenase (GDH), to regenerate the expensive nicotinamide cofactor. nih.gov The use of ammonium formate as both the nitrogen source and the reductant for cofactor regeneration is a particularly elegant and efficient strategy. nih.gov While wild-type AmDHs may not possess the desired activity or stereoselectivity, protein engineering has been successfully used to develop highly efficient and selective AmDHs for a range of substrates. researchgate.net

Multi-Enzymatic Cascade Reactions for Accessing Specific Stereoisomers

Multi-enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of process efficiency and reduced downstream processing. nih.gov For the synthesis of this compound, a cascade could be designed starting from the corresponding alcohol, 1-(4-chlorophenyl)propan-2-ol.

One such cascade could involve an alcohol dehydrogenase (ADH) to oxidize the alcohol to the intermediate ketone, 1-(4-chlorophenyl)propan-2-one, which is then asymmetrically aminated by an amine dehydrogenase (AmDH) or a transaminase (TA) to yield the desired chiral amine. rsc.org Such cascades have been shown to be effective, and co-immobilization of the enzymes can enhance their stability and reusability, as well as potentially increase reaction rates through substrate channeling. rsc.orgsemanticscholar.org Another example is the combination of a transaminase with an amino acid oxidase to facilitate the kinetic resolution of racemic amines with only a catalytic amount of the amino acceptor. semanticscholar.orgresearchgate.net

Protein Engineering and Directed Evolution in Biocatalyst Development

The performance of naturally occurring enzymes is often not optimal for industrial applications due to limitations in substrate scope, activity, stability, or stereoselectivity. frontiersin.orgdoaj.org Protein engineering, through rational design or directed evolution, is a powerful tool to overcome these limitations and tailor biocatalysts for specific transformations. frontiersin.orgcam.ac.uknih.gov

For the synthesis of this compound, both transaminases and amine dehydrogenases can be engineered. Rational design involves making specific mutations in the enzyme's active site based on structural information and computational modeling to improve substrate binding and catalytic efficiency. nih.govuni-greifswald.de Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. cam.ac.ukwhiterose.ac.uk This approach has been successfully applied to evolve an amine dehydrogenase from a phenylalanine dehydrogenase scaffold, resulting in a highly active and stereoselective enzyme for the synthesis of (R)-1-(4-fluorophenyl)-propyl-2-amine, a close structural analog of the target compound. researchgate.net Similarly, transaminases have been engineered to enhance their activity towards bulky substrates and even to invert their stereoselectivity. uni-greifswald.dersc.org

| Enzyme Type | Engineering Strategy | Target Improvement | Key Result | Reference |

|---|---|---|---|---|

| Amine Dehydrogenase | Directed Evolution | Activity on non-native ketone | Evolved AmDH for (R)-1-(4-fluorophenyl)-propyl-2-amine synthesis (>99.8% ee) | researchgate.net |

| Transaminase (from Ruegeria sp.) | Structure- and Data-Driven Design | Activity and Stereoselectivity | Up to 2000-fold activity improvement and reversal of stereoselectivity | nih.govuni-greifswald.de |

| Amine Dehydrogenase (from Phenylalanine Dehydrogenase) | Rational Design | Substrate Scope | Creation of a robust AmDH active on aliphatic and benzylic ketones | researchgate.net |

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is a classical yet widely used method for separating racemic mixtures into their constituent enantiomers. wikipedia.org For basic compounds like 1-(4-chlorophenyl)propan-2-amine, diastereomeric salt formation is a common and effective strategy.

Diastereomeric Salt Formation and Crystallization

This technique involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent, to form a pair of diastereomeric salts. wikipedia.orgrsc.org Unlike enantiomers, diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. rsc.orgpharmtech.com

For the resolution of racemic 1-(4-chlorophenyl)propan-2-amine, a chiral acid such as (+)-tartaric acid or one of its derivatives would be a suitable resolving agent. libretexts.orglibretexts.org The reaction would produce two diastereomeric salts: [(2S)-amine • (+)-tartrate] and [(2R)-amine • (+)-tartrate]. Due to their different solubilities in a given solvent, one of these salts will preferentially crystallize out of the solution. After separation of the crystalline salt by filtration, the desired (S)-enantiomer can be liberated by treatment with a base. The choice of solvent and crystallization conditions are critical for achieving high resolution efficiency. gavinpublishers.com This method is robust, scalable, and remains a cornerstone of industrial chiral separations. pharmtech.com Studies on the resolution of the closely related 1-phenyl-2-propanamine have successfully employed (+)-tartaric acid. libretexts.orglibretexts.org

Kinetic Resolution Utilizing Chemical or Biocatalytic Systems

Kinetic resolution is a widely employed technique for separating racemic compounds. This method relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts preferentially, allowing the slower-reacting enantiomer to be recovered in high enantiomeric purity at a theoretical maximum yield of 50%. Both chemical and biocatalytic systems have been developed for this purpose.

Biocatalytic Kinetic Resolution:

Enzymes, particularly lipases and transaminases, are highly effective catalysts for the kinetic resolution of racemic amines. Their high enantioselectivity and operation under mild conditions make them an attractive option for industrial synthesis.

Lipase-Catalyzed Acylative Resolution: Lipases catalyze the enantioselective acylation of amines. In a typical process, a racemic amine is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer), producing an amide. The unreacted (S)-enantiomer, this compound, can then be separated from the acylated product. While this method is highly effective for many primary and secondary amines, its application is dependent on the substrate scope of the specific lipase employed.

Transaminase-Catalyzed Resolution: ω-Transaminases (TAs) offer a powerful method for resolving racemic amines by selectively converting one enantiomer into a ketone. For the synthesis of this compound, an (R)-selective transaminase can be used. The (R)-transaminase selectively deaminates the (R)-enantiomer of the racemic amine using an amino acceptor like pyruvate. This process leaves the desired (S)-enantiomer untouched.

Research on drug-like 1-phenylpropan-2-amine derivatives has demonstrated the efficacy of this approach. In a study using immobilized whole-cell biocatalysts with (R)-transaminase activity, the (S)-enantiomers of various disubstituted phenylpropan-2-amines were successfully obtained from the corresponding racemic mixtures. nih.gov This method is directly analogous and applicable to the resolution of racemic 1-(4-chlorophenyl)propan-2-amine.

| Substrate | Biocatalyst | Conversion (%) | Enantiomeric Excess of Unreacted (S)-Amine (%) |

|---|---|---|---|

| rac-1-(3',4'-dichlorophenyl)propan-2-amine | Immobilized (R)-Transaminase | >48 | >95 |

| rac-1-(3'-bromo-4'-fluorophenyl)propan-2-amine | Immobilized (R)-Transaminase | >49 | >96 |

Derivatization and Chemical Conversion from Chiral Precursors

An alternative to kinetic resolution is the synthesis of the target enantiomer from a readily available chiral starting material. This approach often involves the use of a chiral auxiliary or starting from a molecule that already possesses the desired stereochemistry, such as a chiral alcohol.

Synthesis via Chiral Auxiliary:

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic route to control the stereochemistry of a reaction. One of the most versatile methods for the asymmetric synthesis of primary amines involves the use of tert-butanesulfinamide, often referred to as the Ellman auxiliary. yale.eduharvard.edu

The general strategy begins with the condensation of the chiral sulfinamide with the prochiral ketone, 1-(4-chlorophenyl)propan-2-one, to form an N-sulfinyl imine. The chiral sulfinyl group then directs the stereoselective addition of a nucleophile, in this case, a methyl group (e.g., from methylmagnesium bromide), to the imine carbon. The bulky tert-butyl group shields one face of the C=N double bond, forcing the incoming nucleophile to attack from the less hindered face, thereby creating the desired stereocenter with high diastereoselectivity. The final step involves the acidic cleavage of the N-S bond to release the target chiral amine, this compound, and regenerate the chiral auxiliary. sigmaaldrich.com

| Step | Reaction | Key Reagents | Intermediate/Product | Stereochemical Control |

|---|---|---|---|---|

| 1 | Condensation | 1-(4-chlorophenyl)propan-2-one, (S)-tert-butanesulfinamide, Ti(OEt)₄ | (S,E)-N-(1-(4-chlorophenyl)propan-2-ylidene)-2-methylpropane-2-sulfinamide | Formation of chiral imine |

| 2 | Diastereoselective Addition | Methylmagnesium bromide (CH₃MgBr) | (S)-N-((2S)-1-(4-chlorophenyl)propan-2-yl)-2-methylpropane-2-sulfinamide | Auxiliary-directed methylation |

| 3 | Auxiliary Cleavage | HCl in an alcohol solvent (e.g., MeOH) | This compound | Release of the final product |

Synthesis from Chiral Alcohols:

Another effective strategy is to start with an enantiopure alcohol precursor, such as (2S)-1-(4-chlorophenyl)propan-2-ol. This chiral alcohol can be synthesized via the asymmetric reduction of the corresponding ketone, 1-(4-chlorophenyl)propan-2-one, using a chiral reducing agent or a ketoreductase enzyme.

Once the chiral alcohol is obtained, it can be converted to the desired amine. A common method involves a two-step sequence:

Activation of the Hydroxyl Group: The hydroxyl group is first converted into a good leaving group. This is typically achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form a tosylate or mesylate ester. This reaction proceeds with retention of configuration at the stereocenter.

Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to nucleophilic substitution with an amine source. Direct substitution with ammonia can be challenging. A more reliable method is the use of sodium azide (B81097) (NaN₃) to form an alkyl azide. This reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the chiral center. Therefore, to obtain the (2S)-amine, one would need to start with the (2R)-alcohol. The resulting azide is then reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation (e.g., H₂, Pd/C).

Alternatively, the Mitsunobu reaction allows for the direct conversion of a secondary alcohol to an amine derivative with inversion of configuration. This reaction uses a phosphorus-based reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to activate the alcohol, which is then displaced by a nitrogen nucleophile like phthalimide. Subsequent deprotection yields the desired amine.

Chirality Transfer Mechanisms in Synthetic Pathways

Chirality transfer is the process by which stereochemical information from a chiral source—such as a catalyst, auxiliary, or reagent—is imparted to a prochiral substrate to form an enantiomerically enriched product. In the synthesis of chiral amines, several key mechanistic approaches are employed.

One of the most direct and efficient methods is the asymmetric hydrogenation of prochiral imines . nih.govnih.gov This transformation involves the addition of hydrogen across the C=N double bond of an imine precursor, guided by a chiral transition-metal catalyst. The catalyst, typically an iridium or rhodium complex bearing a chiral ligand, creates a chiral pocket around the active site. The imine substrate coordinates to the metal center in a specific orientation that minimizes steric hindrance, leading to the preferential formation of one enantiomer.

Another significant mechanism is asymmetric reductive amination , which directly converts a ketone to a chiral amine in a one-pot reaction. researchgate.net This process involves the initial condensation of a ketone (e.g., 4-chlorophenylacetone) with an amine source like ammonia or an ammonium salt to form an unstable NH-imine intermediate. researchgate.net This intermediate is then hydrogenated in situ by a chiral catalyst system. The enantioselectivity is determined during the hydrogenation step, where the chiral catalyst differentiates between the two prochiral faces of the imine.

More recent strategies involve chiral amine transfer (CAT) processes, often mediated by photoredox catalysis. nih.govacs.org In this approach, an enantiopure chiral amine acts as a dual source of both the nitrogen atom and the stereochemical information. nih.gov An α-amino radical is generated from an imine, and its subsequent reaction is directed by the chiral scaffold of the amine reagent. acs.org The efficiency of chirality transfer in these radical-mediated pathways can be enhanced by rigidifying the transition state, for instance, through intramolecular hydrogen bonding within the CAT reagent, which locks the conformation and improves stereochemical communication. nih.govresearchgate.net

Biocatalytic approaches, utilizing enzymes such as amine dehydrogenases or transaminases, also represent a powerful method for chirality transfer. nih.govsemanticscholar.org These enzymes provide a highly defined chiral environment within their active sites, enabling near-perfect enantioselectivity through precise substrate positioning and orientation relative to the reactive cofactors. semanticscholar.org

Influence of Chiral Ligand Design and Catalyst Architecture on Enantioselectivity

The success of transition metal-catalyzed enantioselective synthesis is heavily dependent on the structure of the chiral ligand coordinated to the metal center. nih.govacs.org The ligand's architecture dictates the three-dimensional environment of the catalytic site, directly influencing enantioselectivity.

For the asymmetric hydrogenation of N-aryl imines, iridium complexes featuring phosphino-oxazoline (PHOX) ligands have proven to be highly effective. nih.gov These P,N-type ligands create a rigid and well-defined chiral pocket that forces the substrate to adopt a specific conformation upon coordination, leading to high enantiomeric excesses (ee). The modular nature of PHOX ligands allows for systematic tuning of both steric and electronic properties to optimize catalyst performance for a given substrate. nih.govacs.org Similarly, ligands with a spiranic backbone have been developed that achieve excellent activity and enantioselectivity (up to 97% ee) in the hydrogenation of N-aryl imines. nih.gov

The architecture of bidentate phosphine (B1218219) ligands, such as those based on a BINAP or Segphos backbone , is also critical. researchgate.net The bite angle and the steric bulk of the substituents on the phosphorus atoms influence the rigidity and geometry of the resulting metal complex. In the ruthenium-catalyzed asymmetric reductive amination of aryl ketones, a catalyst system combining a ruthenium precursor with a ligand like (S,S)-f-binaphane has demonstrated moderate to good enantioselectivity. researchgate.net

The table below summarizes the performance of various ligand/catalyst systems in the enantioselective synthesis of chiral amines, highlighting the impact of ligand architecture on stereochemical outcomes.

| Catalyst System | Ligand Type | Substrate Type | Enantiomeric Excess (ee) |

| Ir-Complex | Phosphino-oxazoline (PHOX) | N-Aryl Imines | Up to 97% |

| Ir-Complex | Spirane-based P,N Ligand | N-Aryl Imines | Up to 97% |

| Ru-Complex | (S,S)-f-Binaphane | Aliphatic Ketones | Up to 74% |

| Ir/(S,S)-f-Binaphane | Diphosphine | N-Alkyl α-Aryl Furan Imines | Up to 90% |

| Ni-Complex | Chiral Diphosphine | Benzylic Ketones | Good to Excellent |

Substrate Scope and Stereochemical Outcomes in Enantioselective Reactions

The substrate's electronic and steric properties significantly affect the efficiency and enantioselectivity of asymmetric transformations. In the synthesis of this compound and its analogs, variations in the aryl ring or the ketone/imine substituent can lead to different stereochemical outcomes.

In the context of asymmetric hydrogenation, sterically hindered N-aryl imines are generally challenging substrates. acs.org However, iridium catalysts derived from ligands like f-binaphane have been shown to be effective for the hydrogenation of these bulky substrates, providing access to important chiral amine building blocks. acs.org The electronic nature of substituents on the aryl ring of the imine also plays a role; both electron-donating and electron-withdrawing groups are often well-tolerated, though they can influence reaction rates and enantioselectivity. nih.gov

For biocatalytic N-H insertion reactions using engineered myoglobin (B1173299) variants, the substrate scope extends across a range of substituted anilines. rochester.edu The electronic properties of the substituent on the aromatic amine can impact the reaction's efficiency. Furthermore, the choice of the diazo reagent is critical; for example, benzyl (B1604629) 2-diazopropanoate was found to significantly enhance catalytic efficiency compared to other alkyl esters in certain myoglobin-catalyzed reactions. rochester.edu This highlights a dual protein/substrate engineering approach to optimize stereochemical outcomes. nih.gov

The following table illustrates how changes in substrate structure can influence the outcome of enantioselective reactions for producing chiral amines.

| Reaction Type | Catalyst/Enzyme | Substrate Variation | Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ir/f-binaphane | Sterically hindered N-aryl imines | Good | Excellent | acs.org |

| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | N-Alkyl imines with large alkyl groups | N/A | Significant decrease | nih.govacs.org |

| Biocatalytic N-H Insertion | Engineered Myoglobin | Substituted anilines | N/A | Up to 82% | rochester.edu |

| Biocatalytic N-H Insertion | Mb(H64V,V68A) | Aniline + Isopropyl 2-diazopropanoate | Low TON | N/A | rochester.edu |

| Biocatalytic N-H Insertion | Mb(H64V,V68A) | Aniline + Benzyl 2-diazopropanoate | 835 TON | N/A | rochester.edu |

Regioselective and Stereoselective Considerations in Multi-Step Synthesis Strategies

The construction of complex chiral molecules like this compound often requires multi-step synthesis strategies where both regioselectivity and stereoselectivity must be carefully controlled at various stages. researchgate.net Regioselectivity refers to the control of where a reaction takes place on a molecule with multiple reactive sites, while stereoselectivity is the preferential formation of one stereoisomer over others. khanacademy.orgmasterorganicchemistry.com

For example, in the synthesis of vicinal amino alcohols, a related class of compounds, multi-step chemo-enzymatic cascades are employed. researchgate.net A typical sequence might involve the regioselective oxidation of a starting material, followed by a stereoselective reduction or amination step. The choice of reagents and catalysts at each step is crucial to prevent the formation of unwanted regio- or stereoisomers. researchgate.net

In cycloaddition reactions used to construct heterocyclic systems, the regioselectivity is often controlled by the orbital overlap in the transition state, favoring the formation of one constitutional isomer. nih.gov The stereoselectivity in such reactions can be driven by the stability of intermediates or the specific geometry of the starting materials. nih.gov For instance, the reaction of an (E)-enamine with a nitrile oxide may proceed stereoselectively to yield a trans-substituted product, as the E-isomer of the starting material is more stable. nih.gov

Developing a synthetic route requires careful planning to ensure that each transformation selectively modifies the intended functional group (chemoselectivity), at the correct position (regioselectivity), and with the desired 3D arrangement (stereoselectivity). Protecting groups are often employed to temporarily block certain reactive sites, thereby directing subsequent reactions to the desired position.

Atroposelective Control in Related Chiral Amine Systems

While this compound possesses central chirality, other important classes of chiral amines derive their stereochemistry from axial chirality. This phenomenon, known as atropisomerism, occurs in molecules with hindered rotation around a single bond, most commonly a C-C or C-N bond. The synthesis of these axially chiral compounds requires atroposelective control.

Significant progress has been made in the atroposelective synthesis of axially chiral biaryl-2-amines. nih.gov One powerful method is the palladium-catalyzed C-H olefination, where a simple free amine group directs the catalyst to a specific C-H bond. nih.gov In the presence of a chiral ligand, such as a chiral spiro phosphoric acid (SPA), the catalyst can differentiate between the two prochiral C-H bonds, leading to the formation of one atropisomer with high enantioselectivity (up to 97% ee). nih.gov

Organocatalysis has also emerged as a potent tool for atroposelective transformations. Chiral phosphoric acids (CPAs) have been used to catalyze the atroposelective electrophilic amination of diaryl amines, affording axially chiral secondary diaryl amines in high yields and enantioselectivities. researchgate.net The success of this transformation often relies on the presence of a bulky ortho-substituent, which increases the rotational barrier around the C-N axis and ensures the configurational stability of the product. researchgate.net

Furthermore, kinetic resolution provides another route to atropisomeric amines. An atroposelective palladium-catalyzed cross-coupling between racemic biaryl triflates and diazenyl pronucleophiles has been developed to synthesize axially chiral azobenzenes, which are related to biaryl amines. acs.org This reaction utilizes a chiral bisphosphine ligand to selectively react with one enantiomer of the racemic starting material, allowing for the isolation of the enantioenriched product and the unreacted starting material. acs.org

These examples demonstrate that the principles of asymmetric catalysis can be extended from controlling stereocenters to controlling the orientation of molecular axes, providing access to a diverse range of structurally complex and functionally important chiral amines. sigmaaldrich.commdpi.com

Advanced Analytical Characterization Techniques for 2s 1 4 Chlorophenyl Propan 2 Amine

Spectroscopic Methods for Structural Confirmation and Purity Assessment

Spectroscopy is a cornerstone in the structural elucidation of organic molecules. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of (2S)-1-(4-chlorophenyl)propan-2-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons, the methine (CH) proton, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons. The protons on the chlorophenyl ring typically appear as two doublets due to their ortho and meta positions relative to the chloro substituent. The diastereotopic nature of the methylene protons adjacent to the chiral center results in complex splitting patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons (two of which are quaternary and two are protonated), and three for the aliphatic side-chain carbons (methyl, methylene, and methine). The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N) and the aromatic ring current.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in CDCl₃

| Atom Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| CH ₃ (Methyl) | ~ 1.1 (Doublet) | ~ 23 |

| CH ₂ (Methylene) | ~ 2.5-2.8 (Multiplet) | ~ 45 |

| CH (Methine) | ~ 3.0-3.3 (Multiplet) | ~ 50 |

| Aromatic H (ortho to Cl) | ~ 7.2 (Doublet) | ~ 130 |

| Aromatic H (meta to Cl) | ~ 7.1 (Doublet) | ~ 128 |

| Aromatic C -Cl | - | ~ 132 |

| Aromatic C -CH₂ | - | ~ 140 |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrational modes such as stretching and bending. The primary amine (NH₂) group shows characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. Other key absorptions include C-H stretching from the aromatic ring and the alkyl side chain (2850-3100 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹ and 1490 cm⁻¹), and a strong C-Cl stretching band in the lower wavenumber region (around 1090 cm⁻¹ for a para-substituted ring).

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is effective for identifying the aromatic ring vibrations and the C-Cl bond, providing a characteristic fingerprint of the molecule.

Interactive Data Table: Key Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch (Amine) | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2980 | IR, Raman |

| Aromatic C=C Ring Stretch | 1590 - 1610, 1490 - 1500 | IR, Raman |

| N-H Bend (Amine) | 1590 - 1650 | IR |

| C-Cl Stretch | 1085 - 1095 | IR, Raman |

| Aromatic Ring (para-subst.) | 800 - 840 | IR |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (GC-MS, LC-MSⁿ)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is invaluable for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. When coupled with chromatographic separation (GC or LC), it becomes a powerful tool for identifying compounds in complex mixtures.

For this compound (molar mass: 169.65 g·mol⁻¹), the protonated molecule [M+H]⁺ is typically observed at m/z 170 in soft ionization techniques like electrospray ionization (ESI) used in LC-MS. nih.gov The presence of a chlorine atom is indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments, with a peak at [M+2] that is approximately one-third the intensity of the M peak.

Under electron ionization (EI) conditions, commonly used in GC-MS, the molecule undergoes predictable fragmentation. The two most significant fragmentation pathways are:

α-Cleavage: Cleavage of the bond between the two carbon atoms of the side chain, resulting in the formation of a stable iminium cation at m/z 44.

Benzylic Cleavage: Cleavage of the bond between the methylene group and the aromatic ring, which produces a chlorotropylium or chlorobenzyl cation. This results in a prominent fragment ion at m/z 125, which also exhibits the characteristic chlorine isotope peak at m/z 127.

Interactive Data Table: Characteristic Mass Fragments in Electron Ionization MS

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 170/172 | [C₉H₁₂ClN]⁺ (Molecular Ion, [M]⁺) | Ionization |

| 125/127 | [C₇H₆Cl]⁺ (Chlorobenzyl/Chlorotropylium cation) | Benzylic Cleavage |

| 44 | [C₂H₆N]⁺ (Iminium cation) | α-Cleavage |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Parameters

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. lgcstandards.com For a chiral compound like this compound, this technique can unambiguously establish its absolute configuration.

The method relies on the diffraction of X-rays by the electron clouds of the atoms arranged in a crystal lattice. Analysis of the diffraction pattern allows for the calculation of the precise position of each atom, bond lengths, bond angles, and torsional angles.

Chromatographic Techniques for Enantiomeric Excess and Purity Determination

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for the enantioselective analysis of amphetamine-type compounds. sciex.com CSPs are themselves chiral and interact differently with each enantiomer, leading to different retention times and thus separation.

Commonly used CSPs for this class of compounds are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) or macrocyclic glycopeptides (e.g., vancomycin-based phases). The separation is typically achieved under normal-phase, polar organic, or reversed-phase conditions. sciex.com By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess can be accurately calculated.

Supercritical Fluid Chromatography (SFC) with chiral columns is another effective technique that often provides faster and more efficient separations than HPLC. dea.gov

Interactive Data Table: Example Chiral HPLC Method for Amphetamine Enantiomers

| Parameter | Condition |

| Column | Astec® CHIROBIOTIC® V2 (Vancomycin-based CSP) |

| Mobile Phase | Methanol / Water / Acetic Acid / Ammonium (B1175870) Hydroxide (95:5:0.1:0.02) |

| Flow Rate | ~0.5 mL/min |

| Temperature | 20 °C |

| Detection | UV (e.g., 220 nm) or Mass Spectrometry (LC-MS) |

| Elution Order | Typically, the S(+) enantiomer elutes before the R(-) enantiomer. |

Application and Utility of 2s 1 4 Chlorophenyl Propan 2 Amine As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

(2S)-1-(4-chlorophenyl)propan-2-amine serves as a fundamental starting material for the synthesis of more elaborate organic structures. Its inherent chirality is often transferred to the target molecule, making it a crucial component in the asymmetric synthesis of pharmaceuticals and agrochemicals. For instance, chiral 1-phenylethylamine (B125046) and its derivatives are widely recognized as privileged chiral inducers and auxiliaries in the synthesis of enantio-pure products. mdpi.com

The primary amine functionality of this compound allows for a variety of chemical transformations, including N-alkylation, acylation, and reductive amination, to introduce new substituents and build molecular complexity. orgsyn.org These reactions are fundamental in medicinal chemistry for creating libraries of compounds for drug discovery programs. The synthesis of a series of alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides, for example, highlights how simple amine building blocks can be elaborated into potential therapeutic agents. nih.gov

Furthermore, enzymatic methods have been developed for the synthesis of chiral amines, including those with structures similar to this compound. These biocatalytic approaches offer high stereoselectivity and are increasingly used in industrial processes for the production of enantiomerically pure amines. google.com

Utilization as a Chiral Auxiliary or Resolving Agent

One of the most significant applications of chiral amines like this compound is in the separation of racemic mixtures, a process known as chiral resolution. By reacting the chiral amine with a racemic carboxylic acid, a pair of diastereomeric salts is formed. These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Subsequently, the individual enantiomers of the carboxylic acid can be recovered. This classical resolution method remains a widely used technique in both laboratory and industrial settings for obtaining enantiomerically pure compounds. googleapis.comgoogle.com

In addition to its role in resolution, this compound can function as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to proceed with high stereoselectivity. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary can be cleaved and ideally recycled. The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the three-dimensional arrangement of atoms in a molecule. wikipedia.org

| Application | Description | Key Principle |

| Chiral Resolving Agent | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with different physical properties, enabling separation. googleapis.com |

| Chiral Auxiliary | A temporarily attached chiral group that directs the stereochemical outcome of a reaction on a prochiral substrate. | The steric and electronic properties of the auxiliary favor the formation of one diastereomer over the other. wikipedia.orgsigmaaldrich.com |

Intermediate in the Formation of Advanced Heterocyclic and Aryl-containing Scaffolds

The chemical scaffold of this compound is a valuable precursor for the synthesis of more complex molecular frameworks, particularly those containing heterocyclic and aryl moieties. These structural motifs are prevalent in many biologically active compounds.

A notable example is the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. mdpi.comresearchgate.net In this synthesis, a derivative of a primary amine is utilized in a base-catalyzed intramolecular cyclization to form the pyrrol-3-one heterocyclic ring system. This demonstrates how the amine functionality can be a key participant in ring-forming reactions to construct advanced scaffolds.

The synthesis of various nitrogen-containing heterocycles often relies on the nucleophilic character of primary amines. mdpi.comnih.gov These amines can react with a variety of electrophilic partners to construct rings of different sizes and functionalities. Furthermore, the aryl group of this compound can be modified through cross-coupling reactions to introduce further diversity into the final molecule. nih.gov

Derivatization Reactions for Functionalization and Scaffold Diversification in Chemical Research

The primary amine group of this compound is a focal point for derivatization, allowing for the introduction of a wide range of functional groups and the diversification of the molecular scaffold. These derivatization reactions are essential for exploring structure-activity relationships (SAR) in medicinal chemistry and for developing new chemical probes and materials.

One important application of derivatization is in the analytical separation and detection of enantiomers. Chiral derivatizing agents can be reacted with amines to form diastereomers that can be separated by chromatography. For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a chiral derivatization reagent for the efficient enantioseparation and ultrasensitive mass spectrometric detection of chiral amines. nih.gov This highlights the potential for developing analytical methods for this compound and its derivatives.

Common derivatization reactions for primary amines include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. orgsyn.org

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These reactions provide access to a vast chemical space, enabling the synthesis of diverse libraries of compounds for various research applications. nih.gov

Exploration as a Ligand in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, a field focused on the development of catalysts that can selectively produce one enantiomer of a chiral product. nih.govnih.gov Chiral amines and their derivatives are often used as precursors for the synthesis of these ligands. The nitrogen atom of the amine can act as a coordinating atom to a metal center, and the chiral backbone of the amine can create a chiral environment around the metal, influencing the stereochemical outcome of the catalyzed reaction.

P,N-ligands, which contain both phosphorus and nitrogen donor atoms, are a prominent class of ligands in asymmetric catalysis. researchgate.net The amine functionality in a molecule like this compound could be incorporated into the structure of a P,N-ligand. The synthesis of such ligands often involves the reaction of a chiral amine with a phosphorus-containing electrophile.

While the direct use of this compound as a ligand may not be extensively documented, its structural motifs are relevant to the design of new chiral ligands. The development of efficient and highly enantioselective palladium-catalyzed asymmetric hydrogenation of N-tosylimines, for instance, relies on the use of sophisticated chiral phosphine (B1218219) ligands, which themselves are often synthesized from chiral precursors. researchgate.net The exploration of new chiral amines as ligand precursors is an active area of research aimed at discovering novel and more effective asymmetric catalysts.

| Ligand Type | Description | Potential Role of this compound |

| Chiral Amine Ligands | Ligands where the nitrogen atom of a chiral amine coordinates to a metal center. | Direct use as a simple monodentate or bidentate ligand. |

| P,N-Ligands | Bidentate ligands containing both phosphorus and nitrogen donor atoms. | A precursor for the synthesis of the chiral backbone of the ligand. researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.